molecular formula C17H25N3O3S B5810472 N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide

Cat. No.: B5810472
M. Wt: 351.5 g/mol
InChI Key: HOPBKFIEXNUSGZ-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 4-methylpiperazin-1-yl moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Cyclopentanecarboxamide Core: The cyclopentanecarboxamide core can be synthesized through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the corresponding amide.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where the cyclopentanecarboxamide is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group can be introduced by reacting the phenyl-substituted cyclopentanecarboxamide with a sulfonyl chloride in the presence of a base.

    Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction of the sulfonylated intermediate with 4-methylpiperazine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells or inhibit microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide core, which imparts distinct chemical properties and biological activities. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-19-10-12-20(13-11-19)24(22,23)16-8-6-15(7-9-16)18-17(21)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPBKFIEXNUSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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